1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide
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Overview
Description
1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a butylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
The synthesis of 1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is often introduced via nucleophilic substitution reactions.
Attachment of the Butylsulfonyl Group: The butylsulfonyl group is typically attached through sulfonylation reactions using reagents like butylsulfonyl chloride.
Final Coupling: The final step involves coupling the piperidine and pyridine rings with the butylsulfonyl group under specific reaction conditions, often using catalysts to enhance the reaction efficiency
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
1-Butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine Derivatives: These include compounds like piperine and piperidine alkaloids, which share the piperidine ring structure but differ in their functional groups and biological activities.
Pyridine Derivatives: Compounds like niacin and pyridoxine, which contain the pyridine ring, have distinct pharmacological properties compared to this compound.
Sulfonyl Compounds: Sulfonamides and sulfones, which contain the sulfonyl group, exhibit different chemical reactivity and biological effects
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
1-butylsulfonyl-N-pyridin-3-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-2-3-11-22(20,21)18-9-6-13(7-10-18)15(19)17-14-5-4-8-16-12-14/h4-5,8,12-13H,2-3,6-7,9-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFPAFPZVWYUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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